molecular formula C8H14N2 B1280535 3,5-dimethyl-1-propyl-1H-pyrazole CAS No. 1124-02-3

3,5-dimethyl-1-propyl-1H-pyrazole

Cat. No.: B1280535
CAS No.: 1124-02-3
M. Wt: 138.21 g/mol
InChI Key: YEAZWCVKENKOLV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a propyl group at position 1 on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

3,5-Dimethyl-1-propyl-1H-pyrazole is an organic compound that has been found to be a blocking agent for isocyanates . Isocyanates are highly reactive compounds that can react with a variety of biological targets, including proteins and DNA, leading to a range of potential effects.

Mode of Action

The compound interacts with its targets by blocking the reactive sites of isocyanates, preventing them from reacting with other molecules . This blocking action can inhibit the biological activity of isocyanates, potentially mitigating their harmful effects.

Pharmacokinetics

The compound is a white solid that dissolves well in polar organic solvents , suggesting it may have good bioavailability

Result of Action

The primary result of the action of this compound is the blocking of isocyanate reactivity, which can prevent the harmful effects of these compounds . .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1-propyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor for certain enzymes, thereby affecting their activity . For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various substrates. This interaction can lead to changes in the metabolic pathways and influence the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can form complexes with metal ions, which are essential cofactors for many enzymes, thereby inhibiting their activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found that the compound is relatively stable under standard laboratory conditions. Over time, it can undergo degradation, leading to the formation of various by-products . These by-products can have different biochemical effects, which need to be considered in long-term studies. Additionally, the compound’s effects on cellular function can change over time, with prolonged exposure leading to alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can lead to toxic or adverse effects . For instance, high doses of the compound can cause liver toxicity, as evidenced by elevated liver enzyme levels in animal studies . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins . For example, it can inhibit the activity of lipase, an enzyme involved in lipid metabolism, leading to changes in lipid levels within the cell . Additionally, it can affect the activity of enzymes involved in carbohydrate metabolism, such as amylase and glucosidase . These interactions can lead to changes in metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, it can be directed to the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . These subcellular localizations are essential for understanding the compound’s overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of acetylacetone with hydrazine, followed by alkylation with a propyl halide. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification. Catalysts and solvents are often employed to enhance reaction efficiency and yield. The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dimethyl-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the propyl group at position 1.

    1-Propyl-3-methylpyrazole: Has only one methyl group at position 3.

    3,5-Dimethyl-1H-pyrazole: Lacks the propyl group at position 1

Uniqueness

3,5-Dimethyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAZWCVKENKOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505497
Record name 3,5-Dimethyl-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-02-3
Record name 3,5-Dimethyl-1-propyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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